molecular formula C21H22N6O B12379512 Mat2A-IN-11

Mat2A-IN-11

Cat. No.: B12379512
M. Wt: 374.4 g/mol
InChI Key: CIQTXNBDRUBEMV-UHFFFAOYSA-N
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Description

Mat2A-IN-11 is a potent and selective inhibitor of methionine adenosyltransferase 2A (MAT2A), an enzyme involved in the synthesis of S-adenosyl-L-methionine (SAM), a principal methyl donor in biological transmethylation reactions. This compound has garnered significant interest due to its potential therapeutic applications, particularly in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mat2A-IN-11 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality control and assurance .

Chemical Reactions Analysis

Types of Reactions

Mat2A-IN-11 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .

Scientific Research Applications

Mat2A-IN-11 has a wide range of scientific research applications:

Mechanism of Action

Mat2A-IN-11 exerts its effects by inhibiting the activity of methionine adenosyltransferase 2A. This inhibition leads to a decrease in the production of S-adenosyl-L-methionine, thereby affecting various biological processes that rely on methylation. The compound specifically targets the active site of methionine adenosyltransferase 2A, preventing the binding of its natural substrates, adenosine triphosphate and L-methionine .

Comparison with Similar Compounds

Similar Compounds

    Cycloleucine: Another inhibitor of methionine adenosyltransferase but with a different mechanism of action.

    Sinefungin: A natural product that inhibits methyltransferases by mimicking S-adenosyl-L-methionine.

    Decitabine: A nucleoside analog that inhibits DNA methylation .

Uniqueness

Mat2A-IN-11 is unique due to its high selectivity and potency for methionine adenosyltransferase 2A. Unlike other inhibitors, it specifically targets the enzyme without affecting other methyltransferases, making it a valuable tool for studying methylation pathways and developing targeted therapies .

Properties

Molecular Formula

C21H22N6O

Molecular Weight

374.4 g/mol

IUPAC Name

6-cyclopropyl-1-ethyl-N-(2-ethylindazol-6-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H22N6O/c1-3-26-12-14-7-8-15(9-19(14)25-26)23-21(28)16-10-18(13-5-6-13)24-20-17(16)11-22-27(20)4-2/h7-13H,3-6H2,1-2H3,(H,23,28)

InChI Key

CIQTXNBDRUBEMV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C2C=CC(=CC2=N1)NC(=O)C3=CC(=NC4=C3C=NN4CC)C5CC5

Origin of Product

United States

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